The Allosteric Inhibition of MMP-9 by JNJ0966: A Technical Guide
The Allosteric Inhibition of MMP-9 by JNJ0966: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the allosteric inhibition of matrix metalloproteinase-9 (MMP-9) by the selective chemical inhibitor, JNJ0966. The content herein is based on the foundational discovery and characterization of JNJ0966, offering a resource for researchers and professionals in drug development. This document details the quantitative data, experimental protocols, and the mechanism of action of this compound.
Core Concept: Allosteric Inhibition of Zymogen Activation
JNJ0966 represents a novel approach to MMP inhibition. Instead of targeting the highly conserved catalytic site, which has historically led to off-target effects and clinical failures with broad-spectrum MMP inhibitors, JNJ0966 acts allosterically.[1][2] It specifically inhibits the conversion of the inactive zymogen form of MMP-9 (proMMP-9) into the catalytically active enzyme.[1][2] This mechanism provides a high degree of selectivity for MMP-9.
The molecular basis for this activity is the binding of JNJ0966 to a structural pocket near the zymogen cleavage site around Arginine-106, a site distinct from the catalytic domain.[1][2] By binding to this allosteric site, JNJ0966 is thought to reorient the "activation loop" (amino acids 103-108), making it a less favorable substrate for cleavage by activating enzymes like MMP-3 or trypsin.[1] This interaction primarily impedes the processing of the 86 kDa intermediate form of MMP-9 to the fully active 82 kDa species.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for JNJ0966's activity and selectivity.
Table 1: In Vitro Potency of JNJ0966
| Assay Type | Activating Enzyme | IC50 | 95% Confidence Interval | Source |
| proMMP-9 Activation | Trypsin | 429 nM | 405–602 nM | [1][3] |
| HT1080 Cellular Invasion | Endogenous | 1.0 µM | - | [1] |
Table 2: Selectivity Profile of JNJ0966
| Target | Assay Type | JNJ0966 Concentration | Effect | Source |
| proMMP-1 Activation | Trypsin | 10 µM | No significant inhibition | [1][3] |
| proMMP-2 Activation | Trypsin | 10 µM | No significant inhibition | [1][2] |
| proMMP-3 Activation | Trypsin | 10 µM | No significant inhibition | [1] |
| catMMP-1 Activity | - | 10 µM | No inhibition | [3] |
| catMMP-2 Activity | - | 10 µM | No inhibition | [3] |
| catMMP-3 Activity | - | - | No inhibition | [1] |
| catMMP-9 Activity | - | - | No inhibition | [1] |
| catMMP-14 Activity | - | 10 µM | No inhibition | [3] |
Table 3: Binding Affinity of JNJ0966
| MMP-9 Construct | Method | KD | Source |
| proMMP-9 (amino acids 20-445) | ThermoFluor | 5 µM | [3] |
| proMMP-9 (amino acids 67-445) | ThermoFluor | 0.33 µM | [3] |
| Catalytically Active MMP-9 | ThermoFluor | No binding detected | [3] |
Table 4: In Vivo Efficacy of JNJ0966 in Mouse EAE Model
| Treatment Group | Dosage | Outcome | Source |
| JNJ0966 | 10 mg/kg (oral, twice daily) | Delayed onset and reduced severity of motor disability | [1][3] |
| JNJ0966 | 30 mg/kg (oral, twice daily) | Delayed onset and reduced severity of motor disability | [1][3] |
| Dexamethasone (positive control) | 1 mg/kg | Delayed onset and reduced severity of motor disability | [3] |
| Vehicle | - | Progressive motor disability | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of JNJ0966 and a typical experimental workflow for its evaluation.
Caption: Mechanism of allosteric inhibition of MMP-9 activation by JNJ0966.
Caption: Experimental workflow for the evaluation of JNJ0966.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of JNJ0966.
proMMP-9 Activation Assay
-
Objective: To determine the concentration-dependent inhibition of proMMP-9 activation by JNJ0966.
-
Materials:
-
Recombinant human proMMP-9
-
Trypsin (as the activating enzyme)
-
DQ-gelatin (fluorescent substrate)
-
JNJ0966
-
Assay buffer (composition not specified in the source)
-
96-well plates
-
-
Protocol:
-
Prepare a dilution series of JNJ0966 in the assay buffer.
-
In a 96-well plate, add proMMP-9, trypsin, and the various concentrations of JNJ0966 or vehicle control.
-
Incubate the mixture to allow for the activation of proMMP-9.
-
Add DQ-gelatin to each well to initiate the fluorescent signal generation by active MMP-9.
-
Measure the fluorescence intensity over time using a plate reader.
-
Normalize the data to the maximal activity (vehicle control) and calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
HT1080 Cellular Invasion Assay
-
Objective: To assess the functional effect of JNJ0966 on the invasive potential of HT1080 fibrosarcoma cells, which endogenously express MMP-9.
-
Materials:
-
HT1080 cells
-
Matrigel-coated invasion chambers (e.g., Transwell inserts)
-
Cell culture medium (e.g., DMEM) with and without serum
-
JNJ0966, Doxycycline (control), GM6001 (control)
-
-
Protocol:
-
Culture HT1080 cells to sub-confluency.
-
Harvest and resuspend the cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant (e.g., serum) to the lower chamber.
-
Add various concentrations of JNJ0966 or control compounds (Doxycycline, GM6001) to the upper chamber.
-
Incubate the plates to allow for cell invasion through the Matrigel and the porous membrane.
-
After incubation, remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.
-
Calculate the concentration-response curve and determine the IC50 value.
-
Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Objective: To evaluate the in vivo efficacy of JNJ0966 in a model of neuroinflammation.
-
Materials:
-
C57BL/6 mice
-
Myelin oligodendrocyte glycoprotein (MOG) synthetic peptide
-
Complete Freund's Adjuvant (CFA)
-
Pertussis toxin
-
JNJ0966
-
Vehicle control
-
Dexamethasone (positive control)
-
-
Protocol:
-
Induce EAE in mice on day 0 by immunization with an emulsion of MOG peptide in CFA.
-
Administer pertussis toxin on day 0 and day 2 to facilitate the entry of immune cells into the central nervous system.
-
Begin treatment on day 8 post-immunization.
-
Administer JNJ0966 (10 or 30 mg/kg), dexamethasone (1 mg/kg), or vehicle control via oral gavage twice daily.
-
Monitor the mice daily for clinical signs of EAE and score the disease severity based on a standardized scale (e.g., tail limpness, hind limb weakness, paralysis).
-
Continue treatment and monitoring for the duration of the study.
-
Analyze the data by comparing the clinical scores and disease onset between the treatment groups.
-
This technical guide provides a comprehensive summary of the allosteric inhibitor JNJ0966 and its effects on MMP-9. The data and protocols presented should serve as a valuable resource for researchers investigating selective MMP-9 inhibition and its therapeutic potential.
References
- 1. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
